(±)-Atovaquone Impurity C-d5
Description
Properties
Molecular Formula |
C₂₂H₁₂D₅ClO₃ |
|---|---|
Molecular Weight |
369.85 |
Synonyms |
2-(4’-Chloro-2,3,4,5-tetrahydro-[1,1’-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione-d5; |
Origin of Product |
United States |
Research on the Origin and Characterization of ± Atovaquone Impurity C
Elucidation of Formation Pathways for Atovaquone (B601224) Process Impurities
The presence of impurities in an active pharmaceutical ingredient (API) can originate from various stages of the manufacturing process, including the synthetic route and subsequent degradation of the final product. Understanding these formation pathways is critical for controlling impurity levels and ensuring the safety and efficacy of the drug.
Investigation of Synthetic Route Byproducts
Research into the synthesis of Atovaquone has revealed the formation of several process-related impurities. christuniversity.in One of the primary synthetic routes involves the decarboxylative coupling of trans-4-(4-chlorophenyl) cyclohexanecarboxylic acid with 2,3-dichloro-1,4-naphthoquinone, followed by hydrolysis to yield Atovaquone. christuniversity.inresearchgate.net During this multi-step process, side reactions and incomplete reactions can lead to the generation of various byproducts, including Atovaquone Impurity C.
Studies focused on the isolation and characterization of these process-origin impurities have successfully identified several key compounds from the mother liquors of the reaction stages. christuniversity.in Atovaquone Impurity C, chemically known as 2-[(1RS)-4-(4-chlorophenyl)cyclohex-3-en-1-yl]-3-hydroxynaphthalene-1,4-dione and also referred to as Didehydro Atovaquone, is one such impurity that has been isolated and characterized. veeprho.comchemicea.comsynzeal.com Its formation is attributed to specific chemical transformations occurring during the synthesis of Atovaquone. christuniversity.in
The table below summarizes some of the key reactants and intermediates involved in the synthesis of Atovaquone, which can be potential sources for the formation of impurities.
| Compound Name | Role in Synthesis |
| trans-4-(4-chlorophenyl) cyclohexanecarboxylic acid | Key Starting Material christuniversity.in |
| 2,3-dichloro-1,4-naphthoquinone | Key Reactant christuniversity.in |
| 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone | Intermediate google.com |
Degradation Pathway Studies of Atovaquone Leading to Impurity Formation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. nih.gov These studies typically involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. pharmaguideline.commedcraveonline.com
Isomeric Considerations and Stereochemistry in Atovaquone Impurity C Research
(±)-Atovaquone Impurity C is a racemic mixture, as indicated by the "(±)" or "(1RS)" in its chemical name. veeprho.comalentris.org This signifies that it is composed of an equal amount of two enantiomers, which are non-superimposable mirror images of each other. The presence of a chiral center at the C1 position of the cyclohexenyl ring gives rise to this stereoisomerism. The separation and analysis of enantiomers are significant in pharmaceutical research as different enantiomers can exhibit different pharmacological and toxicological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. nih.govmdpi.comchromatographyonline.comcsfarmacie.czchromatographyonline.com
The "-d5" in "(±)-Atovaquone Impurity C-d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based methods. lcms.czclearsynth.comcerilliant.comtexilajournal.com Because deuterated standards have very similar chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatographic separation. texilajournal.com However, their increased mass allows them to be distinguished by a mass spectrometer, enabling accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.
Analytical Strategies for Isolation and Initial Characterization of (±)-Atovaquone Impurity C
The isolation and characterization of impurities are fundamental to ensuring the quality and safety of pharmaceutical products. A variety of analytical techniques are employed to separate, identify, and quantify impurities like (±)-Atovaquone Impurity C.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a widely used technique for the isolation and purification of impurities from bulk drug substances. simsonpharma.comresearchgate.neteuropeanpharmaceuticalreview.com This method allows for the separation of individual components from a complex mixture in larger quantities, which is necessary for subsequent structural elucidation. The development of a preparative HPLC method involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve the desired separation. simsonpharma.com
Once an impurity has been isolated, a combination of spectroscopic techniques is used for its structural characterization. These techniques provide detailed information about the molecular structure of the compound.
Common Analytical Techniques for Impurity Characterization:
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and information about the elemental composition and fragmentation pattern of the molecule. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed information about the structure of the molecule, including the connectivity of atoms and their spatial arrangement. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and is often used for quantification. |
The deuterated internal standard, (±)-Atovaquone Impurity C-d5, is particularly important for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, the concentration of the non-deuterated Impurity C can be accurately determined by comparing the instrument's response for both compounds. texilajournal.comresearchgate.net
Advanced Synthetic Methodologies for ± Atovaquone Impurity C D5
Design Principles for Site-Specific Deuterium (B1214612) Incorporation in Pharmaceutical Impurities
The synthesis of deuterated pharmaceutical impurities, such as (±)-Atovaquone Impurity C-d5, for use as internal standards in analytical studies or for metabolic profiling, requires precise control over the location of deuterium incorporation. The design principles for achieving site-specific deuteration are grounded in fundamental concepts of organic chemistry, including reaction mechanisms and kinetic isotope effects. A primary strategy involves leveraging the kinetic isotope effect, where the C-H bond is cleaved more readily than the stronger C-D bond, to control metabolic pathways. musechem.comnih.govresearchgate.net However, in the synthesis of these standards, the goal is the strategic placement of deuterium atoms.
Key design principles for site-specific deuterium incorporation include:
Introduction of Deuterium from Labeled Precursors: One of the most straightforward approaches is to use starting materials or reagents that are already enriched with deuterium at the desired positions. researchgate.net This method offers a high degree of control over the location of the deuterium atoms.
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metal catalysts can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D2O or D2 gas. researchgate.netacs.orgnih.gov The selectivity of these reactions can often be directed by functional groups within the molecule that coordinate to the metal catalyst, allowing for deuteration at specific sites.
Acid or Base-Catalyzed Exchange: In molecules with acidic or basic protons, deuterium can be incorporated by exchange with a deuterated solvent or reagent. The position of deuteration is determined by the relative acidity or basicity of the various protons in the molecule.
Reductive Deuteration: The reduction of a functional group, such as a ketone, aldehyde, or double bond, using a deuterium-donating reducing agent (e.g., sodium borodeuteride) is a common method for introducing deuterium atoms with high stereospecificity and regioselectivity. researchgate.net
Chemical Synthesis Routes for (±)-Atovaquone Impurity C-d5
A potential synthetic approach for (±)-Atovaquone Impurity C-d5 would likely involve the synthesis of a deuterated cyclohexene precursor. One possible route could start with the deuteration of a suitable cyclohexene derivative, which is then coupled with the naphthoquinone fragment.
A hypothetical synthetic scheme could involve the following key steps:
Synthesis of a Deuterated Cyclohexene Precursor: A key intermediate would be a deuterated version of 4-(4-chlorophenyl)cyclohex-3-en-1-ol. This could potentially be achieved through the reduction of a corresponding cyclohexenone derivative with a deuterium source.
Coupling Reaction: The deuterated cyclohexene precursor would then be coupled with a suitable naphthoquinone derivative, such as 2-chloro-3-hydroxy-1,4-naphthoquinone, under conditions that promote the formation of the C-C bond.
Optimization of Deuteration Reactions for High Isotopic Purity
Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. nih.govresearchgate.net The presence of partially deuterated or non-deuterated isotopologues can compromise the utility of the deuterated standard in quantitative analyses. rsc.orgresearchgate.netrsc.org Optimization of deuteration reactions is therefore essential.
Key strategies for optimizing deuteration reactions include:
Choice of Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D2O, D2 gas, deuterated solvents) directly impacts the maximum achievable isotopic purity of the product.
Reaction Conditions: Temperature, pressure, and reaction time can all influence the extent of deuteration and the potential for side reactions, such as H/D scrambling. acs.orgnih.gov Lowering the reaction temperature can sometimes enhance selectivity by favoring a specific reaction pathway. acs.org
Catalyst Selection: In metal-catalyzed HIE reactions, the choice of metal and ligands can significantly affect the efficiency and selectivity of deuterium incorporation.
Minimizing Protic Impurities: Trace amounts of water or other protic impurities in the reaction mixture can lead to the incorporation of hydrogen instead of deuterium, thereby reducing the isotopic purity. acs.org
The following table outlines common deuteration methods and key optimization parameters:
| Deuteration Method | Key Optimization Parameters | Potential for High Isotopic Purity |
| Metal-Catalyzed HIE | Catalyst type, ligand, temperature, deuterium source purity | High, but can be affected by H/D scrambling |
| Acid/Base-Catalyzed Exchange | pKa of substrate, deuterated solvent purity, temperature | Variable, depends on the lability of the protons |
| Reductive Deuteration | Purity of deuterated reducing agent, solvent, temperature | Generally high for specific functional groups |
| Use of Deuterated Building Blocks | Isotopic purity of the starting material | Very high, as the deuterium is incorporated early |
Challenges in Deuterated Impurity Synthesis for Research Applications
The synthesis of deuterated pharmaceutical impurities for research applications presents several significant challenges: nih.govresearchgate.net
Achieving High Isotopic Purity: As discussed, obtaining a high degree of deuterium incorporation at the specific target sites while minimizing under- or over-deuteration is a primary challenge. researchgate.netnih.gov Isotopic mixtures are often difficult or impossible to separate using standard purification techniques. nih.gov
Positional Isomerism and Stereochemistry: Ensuring that deuterium is incorporated at the correct position and with the desired stereochemistry is crucial, as this can affect the compound's utility as an analytical standard.
Scale-Up and Cost: The synthesis of deuterated compounds often requires expensive deuterated reagents and may involve multi-step, low-yielding reactions, making scale-up for larger research applications challenging and costly. nih.gov
Analytical Characterization: The detailed characterization of deuterated compounds to confirm their structure and isotopic purity requires specialized analytical techniques and expertise.
Metabolic Switching: In some cases, deuteration at a known metabolic site can lead to "metabolic switching," where the body metabolizes the drug through an alternative pathway. musechem.comnih.gov This can complicate the interpretation of metabolic studies.
Characterization of Synthesized (±)-Atovaquone Impurity C-d5 for Research Use
The thorough characterization of synthesized (±)-Atovaquone Impurity C-d5 is essential to confirm its identity, purity, and suitability for research applications. This involves a combination of techniques to assess both its chemical structure and isotopic composition.
Isotopic Purity Assessment Methodologies
Determining the isotopic purity of a deuterated compound is of great importance. nih.govresearchgate.net Several analytical techniques can be employed for this purpose:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for assessing isotopic purity. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. Electrospray ionization (ESI)-HRMS is particularly advantageous due to its high sensitivity and low sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used to assess isotopic purity. In ¹H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates deuterium incorporation at that site. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing information about their location and relative abundance.
The following table summarizes the primary methods for isotopic purity assessment:
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HR-MS) | Distribution of isotopologues (e.g., d0, d1, d2, etc.) | High sensitivity, low sample consumption, rapid analysis nih.govresearchgate.net | Does not provide information on the specific location of deuterium atoms. |
| ¹H NMR Spectroscopy | Degree of deuteration at specific proton sites | Provides positional information | Can be difficult to quantify accurately, especially with complex spectra. |
| ²H NMR Spectroscopy | Direct detection and quantification of deuterium at different sites | Provides both positional and quantitative information | Lower sensitivity compared to ¹H NMR. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Precise determination of isotopic composition and location | Highly sensitive and can distinguish between isotopomers | Requires specialized instrumentation. brightspec.com |
Structural Confirmation Techniques for Deuterated Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules, including their deuterated analogues.
¹³C NMR: Provides information about the carbon skeleton. The presence of a C-D bond can sometimes be inferred from changes in the carbon signal (e.g., a triplet in proton-decoupled spectra due to C-D coupling). nih.gov
Mass Spectrometry (MS): In addition to assessing isotopic purity, MS provides the molecular weight of the compound, which is a fundamental piece of structural information. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can provide clues about the location of the deuterium atoms. nih.govresearchgate.net
Infrared (IR) Spectroscopy: The C-D bond has a characteristic stretching frequency that is different from the C-H bond. IR spectroscopy can therefore be used to confirm the presence of deuterium in the molecule.
Analytical Method Development and Validation Utilizing ± Atovaquone Impurity C D5
Application of (±)-Atovaquone Impurity C-d5 as an Internal Standard in Quantitative Analysis
Stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS/MS bioanalysis. nih.gov (±)-Atovaquone Impurity C-d5, a deuterated analog of a potential atovaquone (B601224) impurity, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. nih.gov This similarity allows it to effectively correct for matrix effects and variations in instrument response, which is crucial for accurate quantification. nih.govlcms.cz The use of such standards improves intra-injection reproducibility and reduces the impact of ionization suppression or enhancement. nih.gov
The development of sensitive and selective LC-MS/MS methods is essential for quantifying trace-level impurities in pharmaceutical substances. researchgate.net For atovaquone and its impurities, this process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov A typical method involves extracting atovaquone and its impurities from the sample matrix using a solvent precipitation or liquid-liquid extraction technique. nih.gov
Chromatographic separation is commonly achieved using reverse-phase columns, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with a gradient elution to ensure adequate separation of the parent drug from its impurities. nih.gov The detection is performed using a tandem mass spectrometer, which provides high selectivity and sensitivity through multiple reaction monitoring (MRM). researchgate.net In this setup, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard, (±)-Atovaquone Impurity C-d5. The near-identical retention times of the analyte and its deuterated standard ensure that they experience similar matrix effects, leading to a more accurate quantification. nih.gov
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | C18 (e.g., 100 x 2.1 mm, 3 µm) researchgate.net |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile researchgate.net |
| Flow Rate | 0.9 mL/min researchgate.net |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitoring | Multiple Reaction Monitoring (MRM) |
Calibration is a fundamental step in quantitative analysis to establish the relationship between the instrument response and the concentration of the analyte. When using a deuterated internal standard like (±)-Atovaquone Impurity C-d5, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net This ratioing technique corrects for variations that can occur during the analytical process. lcms.cz
The calibration standards are prepared by spiking a known amount of the analyte into a blank matrix, along with a constant concentration of the internal standard. lcms.cz The resulting calibration curve is typically fitted using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire concentration range. researchgate.net The purity of the deuterated standard is paramount; the presence of unlabeled analyte as a contaminant in the standard can compromise the linearity and accuracy of the assay. nih.gov
Table 2: Representative Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 5,250 | 105,000 | 0.05 |
| 5.0 | 27,000 | 108,000 | 0.25 |
| 25.0 | 140,400 | 117,000 | 1.20 |
| 100.0 | 588,000 | 120,000 | 4.90 |
| 500.0 | 3,125,000 | 125,000 | 25.00 |
Chromatographic Behavior of Deuterated Atovaquone Impurities
While stable isotope-labeled standards are designed to be chemically identical to the analyte, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in chromatographic behavior. semanticscholar.org This phenomenon, known as the Chromatographic Deuteration Effect (CDE), can result in a small shift in retention time between the deuterated and non-deuterated compounds. nih.gov
The CDE arises from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to minor differences in the molecule's hydrophobicity and interactions with the stationary phase of the chromatography column. nih.govresearchgate.net In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. researchgate.net The magnitude of this retention time shift depends on the number and location of the deuterium atoms in the molecule, as well as the specific chromatographic conditions. researchgate.net While often negligible, a significant CDE can pose a risk of data misinterpretation due to potential differences in matrix effects at slightly different retention times. nih.gov
To mitigate the impact of the CDE, chromatographic conditions can be optimized. nih.gov This may involve adjusting the mobile phase composition, pH, or temperature to minimize the retention time difference between the analyte and the deuterated internal standard. researchgate.net The selection of the chromatographic column is also critical; columns with different stationary phase chemistries can exhibit varying degrees of the CDE. nih.gov For instance, columns with pentafluorophenyl (PFP) groups have been shown to reduce the CDE for certain compounds through electronic interactions. nih.gov The goal of optimization is to either achieve co-elution or a consistent and reproducible separation that does not compromise the accuracy of the quantification.
Method Validation Research for Impurity Profiling of Atovaquone
A crucial step in the development of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. researchgate.net For impurity profiling of atovaquone, method validation is performed according to guidelines from the International Council for Harmonisation (ICH). impactfactor.org The use of (±)-Atovaquone Impurity C-d5 as an internal standard is integral to achieving a robust and reliable validated method. synzeal.com
Validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness. researchgate.net
Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of other components, including degradation products. impactfactor.org
Linearity is established by analyzing samples over a range of concentrations and demonstrating a linear relationship between the concentration and the instrument response. researchgate.net
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. researchgate.net
The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. impactfactor.org
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Limit of Quantification (LOQ) | Sufficiently low to detect impurities at specified levels |
| Robustness | No significant impact on results from minor variations |
Specificity and Selectivity Studies with Deuterated Standards
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. impactfactor.org Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances. The use of deuterated standards like (±)-Atovaquone Impurity C-d5 is a powerful strategy for establishing the specificity and selectivity of chromatographic methods, particularly those coupled with mass spectrometry (MS). tmc.edu
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, (±)-Atovaquone Impurity C-d5 serves as an ideal internal standard (IS) for the quantification of (±)-Atovaquone Impurity C. tmc.edu The deuterated standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically. tmc.edu
The validation of specificity involves analyzing blank samples (matrix without analyte or IS) to check for interferences at the retention times of the analyte and the IS. Additionally, samples are spiked with the analyte and other related substances, such as the active pharmaceutical ingredient (API) Atovaquone and other known impurities, to demonstrate that the method's response is unaffected by their presence. impactfactor.orgtmc.edu For example, a study might assess specificity by spiking a sample containing atovaquone with a structurally similar compound to ensure no analytical interference occurs. tmc.edu The method is considered specific if the signals for the target impurity and its deuterated standard are distinct and free from interference from other components. impactfactor.org
Table 1: Specificity Study Design Example
| Sample Type | Components | Expected Outcome |
| Blank Plasma/Diluent | Matrix Only | No significant signal at the retention times of the analyte or internal standard. |
| Zero Sample | Matrix + (±)-Atovaquone Impurity C-d5 (IS) | Signal only for the IS; no interference at the analyte's mass transition. |
| Spiked Sample | Matrix + (±)-Atovaquone Impurity C + IS + Other Impurities | The method accurately quantifies the target impurity without interference from other compounds. impactfactor.org |
Linearity, Accuracy, and Precision Assessments in Impurity Quantification
The validation of an analytical method for impurity quantification requires rigorous assessment of its linearity, accuracy, and precision. ui.ac.id These parameters ensure that the method provides reliable and reproducible results over a specified concentration range.
Linearity demonstrates the proportional relationship between the concentration of the impurity and the analytical signal. youtube.com It is typically evaluated by analyzing a series of standards at different concentrations, ranging from the limit of quantification (LOQ) to approximately 150% of the impurity's specification limit. youtube.com The data are then analyzed using linear regression, with a correlation coefficient (r²) close to 1.000 indicating excellent linearity. wisdomlib.org
Accuracy refers to the closeness of the measured value to the true value. ui.ac.id For impurity analysis, it is assessed by spiking a sample matrix with known amounts of the impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with multiple replicates at each level. ui.ac.idyoutube.com The percentage recovery is calculated, with results typically expected to be within 98% to 102% for drug substances. wisdomlib.org
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is evaluated at two levels:
Repeatability (Intra-assay precision): Assessed over a short interval under the same operating conditions. tmc.edu
Intermediate Precision (Inter-assay precision): Assessed within the same laboratory but on different days, with different analysts, or using different equipment. tmc.edu
Precision is expressed as the relative standard deviation (%RSD) of the measurements. For atovaquone analysis, validated methods have demonstrated high precision, with intra- and inter-assay precision values often below 15%. tmc.edu
Table 2: Representative Validation Data for an Atovaquone Impurity Assay
| Parameter | Specification | Typical Result | Citation |
| Linearity | |||
| Concentration Range | LOQ to 150% of specification | 0.63 – 80 µM | tmc.edu |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.998 | |
| Accuracy | |||
| Recovery | 80% - 120% | 98.38% - 101.09% | wisdomlib.org |
| Deviation from Target | ≤ ± 15% | ≤ ± 5.1% | tmc.edu |
| Precision | |||
| Intra-assay Precision (%RSD) | ≤ 15% | ≤ 2.7% | tmc.edu |
| Inter-assay Precision (%RSD) | ≤ 15% | ≤ 8.4% | tmc.edu |
Robustness Evaluation of Analytical Methods for Atovaquone Impurities
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage and its suitability for transfer between laboratories. researchgate.net
The evaluation of robustness involves intentionally altering critical chromatographic parameters one at a time and observing the effect on the analytical results, such as peak area, retention time, and resolution. pharmahealthsciences.net For an HPLC or UPLC method used to analyze atovaquone impurities, these parameters may include:
Flow rate of the mobile phase (e.g., ± 0.1 mL/min). pharmahealthsciences.net
Column temperature (e.g., ± 5 °C).
pH of the mobile phase buffer (e.g., ± 0.2 units).
Mobile phase composition (e.g., ± 2% variation in the organic solvent).
The method is considered robust if the results remain within acceptable criteria (e.g., %RSD of the results remains low) despite these minor changes, ensuring its reproducibility in different operational circumstances. wisdomlib.orgresearchgate.net
Table 3: Example of a Robustness Study Design
| Parameter Varied | Original Value | Modified Value 1 | Modified Value 2 | Acceptance Criteria |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | System suitability parameters met; %RSD of results < 5%. pharmahealthsciences.net |
| Mobile Phase Composition | Acetonitrile:Buffer (80:20) | Acetonitrile:Buffer (82:18) | Acetonitrile:Buffer (78:22) | System suitability parameters met; %RSD of results < 5%. |
| Column Temperature | 30 °C | 25 °C | 35 °C | System suitability parameters met; %RSD of results < 5%. |
Development of NMR Spectroscopy Methods for Impurity Measurement
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique in the pharmaceutical industry for the structural elucidation and quantification of impurities. veeprho.comtoref-standards.com Unlike chromatographic techniques that rely on comparison with a reference standard for identification, NMR provides direct structural information, making it the primary method for characterizing unknown impurities. veeprho.comrsc.org
The process of using NMR for impurity analysis typically begins with the isolation of the impurity from the drug substance, often through preparative chromatography. Once isolated, a suite of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed to definitively determine the chemical structure of the impurity. rsc.org
Beyond structural confirmation, NMR can be used for quantitative purposes (qNMR). rsc.org The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the impurity to the integral of a signal from a certified internal standard of known concentration, the quantity of the impurity in a sample can be accurately determined without the need for a specific reference standard of the impurity itself. veeprho.com The non-destructive nature of NMR allows the sample to be preserved for further analysis. toref-standards.com The sensitivity of modern NMR instruments is sufficient to detect and potentially quantify impurities at the low levels required by regulatory guidelines, such as the 0.05% threshold. nih.gov
Research Applications in Pharmaceutical Quality Control and Process Development
Research on Reference Standard Qualification and Traceability
The qualification and traceability of reference standards are foundational to ensuring the reliability of analytical data in pharmaceutical research. synthinkchemicals.com For deuterated impurities like (±)-Atovaquone Impurity C-d5, this process involves rigorous scientific validation to establish its identity, purity, and concentration.
The establishment of a Certified Reference Material (CRM) for a deuterated impurity is a meticulous process designed to create a highly characterized and reliable standard. synthinkchemicals.com These materials are essential for calibrating instruments, validating analytical methods, and ensuring quality control. synthinkchemicals.comalfa-chemistry.com For (±)-Atovaquone Impurity C-d5, this process begins with its chemical synthesis, followed by purification to achieve a high degree of chemical and isotopic purity.
Once synthesized, the material undergoes extensive characterization using a battery of analytical techniques to confirm its structure and assess its purity. enamine.netenamine.net This comprehensive analysis ensures the reference material is suitable for its intended use in quantitative analysis. alfa-chemistry.com The use of deuterium-labeled standards is particularly advantageous in studies utilizing mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) due to the mass difference compared to hydrogen. pharmaffiliates.com
Table 1: Analytical Techniques for Characterization of Deuterated CRMs
| Analytical Technique | Purpose in Characterization |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and determines the position and extent of deuterium (B1214612) incorporation. |
| Mass Spectrometry (MS) | Verifies the molecular weight, confirms isotopic enrichment, and helps in structure elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity by separating the main compound from any related non-labeled or other impurities. ijprajournal.combiomedres.us |
| Gas Chromatography (GC) | Often used to assess the purity of starting materials or to quantify residual solvents. ijprajournal.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides information about the functional groups present in the molecule and can confirm structural identity. |
These certified reference materials are crucial for the accurate detection and quantification of impurities in drug development and manufacturing. synthinkchemicals.com
Metrological traceability is a critical concept in pharmaceutical analysis, ensuring that a measurement result can be related to a stated reference, typically a primary standard from a pharmacopeia like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). edqm.eusynthinkchemicals.com While pharmacopoeias provide primary reference standards for active pharmaceutical ingredients (APIs) and known impurities, they may not always offer deuterated versions. edqm.eu
Therefore, a secondary or in-house reference standard, such as (±)-Atovaquone Impurity C-d5, must have its traceability to the primary pharmacopoeial standard (i.e., the non-labeled Atovaquone (B601224) Impurity C) demonstrated and documented. edqm.eu This is typically achieved by establishing the in-house standard through direct comparison with the primary standard. edqm.eu This ensures that the assigned property values of both the primary and secondary standards are the same, allowing for consistent and reliable measurements. edqm.eu This traceability is essential for regulatory compliance and ensures that results are comparable across different laboratories and over time. synthinkchemicals.com The use of such traceable standards is a fundamental requirement for method validation, quality control testing, and impurity profiling. synthinkchemicals.com
Impurity Profiling Strategies in Drug Substance Development and Manufacturing Research
Impurity profiling is the systematic process of identifying, isolating, characterizing, and quantifying impurities present in a drug substance. biomedres.us It is a critical activity throughout the drug development lifecycle, from early research to commercial manufacturing, to ensure the quality and safety of the API. neopharmlabs.comnih.gov
Identifying and controlling impurities as early as possible in the drug development process is crucial to avoid significant complications and costs at later stages. registech.com During early research, analytical scientists examine the proposed synthetic route to identify potential impurities, including starting materials, intermediates, by-products, and degradation products. registech.combaertschiconsulting.com
In this context, (±)-Atovaquone Impurity C-d5 serves as an invaluable analytical tool. It is used as an internal standard in sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately quantify the levels of the actual process impurity, (±)-Atovaquone Impurity C. ijprajournal.com This allows researchers to:
Monitor the formation of the impurity across different synthetic steps.
Compare the impurity profiles of various potential manufacturing routes.
Understand the impact of different reagents and reaction conditions on impurity levels. baertschiconsulting.com
This proactive approach helps in selecting the optimal synthetic pathway that minimizes the formation of impurities, leading to a cleaner and more robust manufacturing process. registech.com
A key goal in process development is to design a manufacturing process that can effectively remove or "purge" impurities. acdlabs.com "Fate and purge" studies are conducted to understand how impurities are removed through various process steps like crystallization, extraction, or chromatography. cambrex.com These studies are essential for establishing an effective control strategy for the drug substance. registech.com
In a typical fate and purge study for Atovaquone, a known amount of Atovaquone Impurity C might be intentionally introduced ("spiked") into an intermediate stage of the manufacturing process. cambrex.com (±)-Atovaquone Impurity C-d5 would be used as an internal standard to accurately track the concentration of the spiked impurity through subsequent purification steps. cambrex.com This allows process chemists to quantify the efficiency of each unit operation in removing the impurity.
Table 2: Example Design of a Fate and Purge Study
| Study Step | Description | Analytical Role of (±)-Atovaquone Impurity C-d5 |
|---|---|---|
| 1. Spiking | A known concentration of Atovaquone Impurity C is added to a process intermediate. | Used to prepare the standard curve for accurate quantification. |
| 2. Processing | The spiked intermediate is subjected to a purification step (e.g., crystallization, chromatography). | Added to samples pre-analysis as an internal standard to correct for variations in sample preparation and instrument response. |
| 3. Sampling | Samples are taken from the material before and after the purification step. | Enables precise measurement of the Atovaquone Impurity C concentration in each sample. |
| 4. Analysis | The concentration of Atovaquone Impurity C is measured using a validated analytical method (e.g., LC-MS). | Allows for the calculation of the percentage of impurity purged during the process step. |
The data generated from these studies are critical for setting appropriate specifications for starting materials and intermediates and for demonstrating control over the manufacturing process to regulatory authorities. cambrex.com
Research on Stability Studies of Deuterated Impurity Reference Standards
The stability of a reference standard is a critical quality attribute that ensures its continued fitness for use over its entire lifecycle. usp.org Stability studies are required by regulatory agencies to establish a shelf-life and recommended storage conditions for reference standards. carbogen-amcis.com
For a deuterated impurity reference standard like (±)-Atovaquone Impurity C-d5, stability studies are performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A. carbogen-amcis.com These studies involve storing the reference standard under various environmental conditions for a predetermined period and periodically testing it to monitor for any degradation. carbogen-amcis.com The goal is to ensure that the standard's purity and potency remain within acceptable limits. usp.org
Forced degradation studies, which expose the standard to more extreme conditions (e.g., acid, base, oxidation, light, heat), are also conducted to identify potential degradation products and to develop stability-indicating analytical methods. carbogen-amcis.comnih.gov A stability-indicating method is one that can accurately measure the concentration of the active ingredient without interference from degradation products. nih.gov
Table 3: Typical ICH Stability Study Conditions for a Reference Standard
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Photostability | As per ICH Q1B guidelines | N/A |
| Low Temperature | 5°C ± 3°C or -20°C ± 5°C | As required |
The results of these stability studies provide the necessary data to assign an expiry date to the lot of (±)-Atovaquone Impurity C-d5 reference standard and to define the proper storage and handling instructions, ensuring its integrity is maintained until use. usp.org
Assessment of Chemical Stability for Analytical Standard Longevity
The longevity and reliability of an analytical standard are contingent upon its chemical stability. A stability-indicating method is a validated quantitative procedure that can detect how the stability of a substance changes over time. For a reference material like (±)-Atovaquone Impurity C-d5, establishing a comprehensive stability profile is crucial for its intended use in quality control laboratories. This involves subjecting the standard to various environmental conditions to predict its shelf-life and determine appropriate storage conditions.
The stability of pharmaceutical compounds can be influenced by several factors, including temperature, humidity, light, and pH. The process of assessing stability typically involves two main types of studies: long-term testing and accelerated stability testing.
Long-term stability testing involves storing the standard at recommended conditions and monitoring it at regular intervals until the re-test period is reached.
Accelerated stability testing exposes the standard to elevated stress conditions (e.g., higher temperature and humidity) to predict its long-term stability profile more quickly.
For deuterated compounds such as (±)-Atovaquone Impurity C-d5, the replacement of hydrogen with deuterium atoms can sometimes enhance metabolic and chemical stability. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of degradation in pathways where the cleavage of a carbon-deuterium bond is the rate-limiting step. However, this enhanced stability is not universal and must be empirically determined through rigorous testing. For instance, studies on deuterated amino acids have shown markedly enhanced photostability, while acid stability showed no significant isotopic effect.
The assessment of stability for (±)-Atovaquone Impurity C-d5 would involve a detailed protocol to monitor its purity and concentration over time under various conditions.
Table 1: Illustrative Stability Testing Protocol for (±)-Atovaquone Impurity C-d5
| Study Type | Storage Condition | Testing Frequency | Parameters to be Tested |
|---|---|---|---|
| Long-Term | 2-8°C (Recommended) | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Purity (HPLC), Identification (MS, NMR), Water Content |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months | Appearance, Purity (HPLC), Degradation Product Profile |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months | Appearance, Purity (HPLC), Degradation Product Profile |
| Photostability | ICH Q1B specified light conditions | Post-exposure | Appearance, Purity (HPLC), Degradation Product Profile |
Methodologies for Degradation Product Analysis of Standards
Understanding the degradation profile of an analytical standard is as important as establishing its stability. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than those used in accelerated stability studies. The goal is to generate potential degradation products and develop analytical methods capable of resolving these products from the parent compound. This ensures the specificity of the analytical method.
Forced degradation studies are critical for:
Elucidating potential degradation pathways.
Identifying likely degradation products that could appear in the non-deuterated API.
Demonstrating the peak purity and specificity of stability-indicating analytical methods.
The standard stress conditions typically include hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions across a range of pH values. Atovaquone, for example, has been found to be generally stable in acidic to neutral conditions but can degrade in alkaline environments.
Oxidation: The standard is treated with an oxidizing agent, commonly hydrogen peroxide.
Photolysis: The material is exposed to light energy to evaluate its photosensitivity, as outlined in ICH Q1B guidelines.
Thermal Stress: The standard is exposed to high temperatures, often in both solid and solution states.
The analysis of samples from these stress studies requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for separating the parent compound from its degradation products. A stability-indicating RP-HPLC method was developed for Atovaquone that could separate the drug from degradation products formed under various stress conditions. For structural elucidation of unknown impurities and degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
In the context of (±)-Atovaquone Impurity C-d5, its primary role in such analyses is as an internal standard. Deuterated standards are ideal for quantitative analysis using mass spectrometry because they are chemically identical to the analyte but have a different mass, allowing for clear differentiation. It can be used to accurately quantify the degradation of the non-deuterated Atovaquone Impurity C and other related substances, compensating for variations in sample preparation and instrument response.
Table 2: Methodologies for Forced Degradation Analysis
| Stress Condition | Typical Reagents/Conditions | Primary Analytical Technique | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, Heat | RP-HPLC, LC-MS | Identify acid-labile degradation products |
| Base Hydrolysis | 0.1 M NaOH, Heat | RP-HPLC, LC-MS | Identify base-labile degradation products |
| Oxidation | 3% H₂O₂, Room Temperature | RP-HPLC, LC-MS | Identify oxidative degradation products |
| Thermal Degradation | 60-80°C, Solid & Solution | RP-HPLC, LC-MS | Assess heat stability and identify thermal degradants |
| Photodegradation | ICH Q1B Light Cabinet | RP-HPLC with PDA detector | Assess light sensitivity and identify photolytic degradants |
Future Directions and Advanced Research in Deuterated Impurity Science
Integration of Advanced Analytical Technologies in Impurity Research
The precise identification and quantification of deuterated impurities are paramount for ensuring the quality, safety, and efficacy of deuterated APIs. Traditional analytical methods often fall short in distinguishing between structurally similar isotopic variants, necessitating the integration of more sophisticated technologies. brightspec.com The evolution of analytical techniques has been critical in addressing the challenges posed by compounds like (±)-Atovaquone Impurity C-d5.
Advanced chromatographic techniques, including Ultra-Performance Liquid Chromatography (UPLC), provide improved separation efficiency over conventional HPLC. biomedres.uspharmafocusasia.com However, the primary challenge lies in detection and characterization. Mass spectrometry (MS) is a powerful tool, yet it cannot always differentiate between deuterated isotopomers that share an identical mass. brightspec.com
To overcome these limitations, several advanced analytical technologies are being integrated into impurity research:
Quantitative NMR (qNMR): This technique is invaluable as it relies on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification of a compound against a certified reference standard without needing a specific standard for the impurity itself. fujifilm.com
Deuterium (B1214612) NMR (D-NMR): For highly enriched deuterated compounds, conventional proton NMR can be ineffective due to weak residual signals. D-NMR provides a direct and quantitative alternative for determining deuterium enrichment and verifying the molecular structure. sigmaaldrich.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While often used for studying protein dynamics, the principles of HDX-MS are relevant for understanding the behavior of deuterated small molecules. nih.govspectroscopyonline.com It provides insights into the location and lability of deuterium atoms within a molecule.
Molecular Rotational Resonance (MRR) Spectroscopy: This highly sensitive technique offers a distinct advantage by distinguishing isotopomers and isotopologues based on their unique moments of inertia, providing an unambiguous method for assessing stereoisotopic purity. nih.govacs.org
| Technology | Primary Application in Deuterated Impurity Research | Key Advantage | Limitation |
|---|---|---|---|
| Mass Spectrometry (MS) | Detection and identification of impurities based on mass-to-charge ratio. | High sensitivity and ability to couple with chromatography (LC-MS). ijprajournal.com | Cannot always distinguish between isotopomers of the same mass. brightspec.com |
| Quantitative NMR (qNMR) | Precise quantification of impurities against a known standard. | Highly accurate and does not require an identical reference standard for the impurity. fujifilm.com | Lower sensitivity compared to MS; requires higher sample concentration. |
| Deuterium NMR (D-NMR) | Structure verification and enrichment determination in highly deuterated compounds. | Provides a clean spectrum without interference from proton signals. sigmaaldrich.com | Longer acquisition times to achieve desired signal-to-noise ratio. sigmaaldrich.com |
| Molecular Rotational Resonance (MRR) | Unambiguous identification and quantification of different isotopomers. | Extraordinarily high resolution and specificity for isotopic variants. nih.gov | Requires the sample to be in the gas phase; newer technology with less widespread adoption. |
Role of Artificial Intelligence and Machine Learning in Impurity Data Analysis
In the context of analyzing impurities like (±)-Atovaquone Impurity C-d5, AI and ML can be applied in several ways:
Automated Data Processing: AI algorithms can automate the detection and integration of chromatographic peaks, significantly enhancing the throughput and reproducibility of impurity analysis compared to manual methods. amazonaws.com
Predictive Impurity Profiling: ML models can be trained on reaction data to predict the formation of potential by-products and isotopic impurities during the synthesis of a deuterated API. researchgate.net This allows chemists to proactively adjust reaction conditions to minimize impurity formation.
Enhanced Spectral Interpretation: AI can assist in the analysis of complex MS and NMR spectra, identifying subtle patterns that may indicate the presence of low-level isotopic impurities that could be missed by human analysts. datacamp.com
Real-Time Process Monitoring: By integrating ML with Process Analytical Technology (PAT), manufacturers can monitor the formation of impurities in real-time, enabling predictive control over the manufacturing process to ensure consistent quality. ijpsjournal.com This supports initiatives like Real-Time Release Testing (RTRT), where product quality is assured during the process rather than by end-product testing. ijpsjournal.com
Addressing Regulatory Landscape Challenges for Isotopic Impurities
The regulatory framework for pharmaceutical impurities, primarily guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, was established before the recent rise of deuterated drugs. fda.gov Consequently, a significant challenge in the field is the absence of specific regulatory guidelines for isotopic impurities. researchgate.net
Currently, there is mounting concern that regulatory agencies may default to treating isotopologues and isotopomers as conventional impurities under existing guidelines. researchgate.net This approach is not scientifically ideal, as isotopic impurities often have identical chemical reactivity and toxicological profiles to the API, differing mainly in their metabolic rates. The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) has formed a working group to address these scientific and regulatory questions, aiming to develop a science-based framework for the synthesis, analysis, and control of deuterated APIs and their impurities. researchgate.netnih.gov
Development of Guidelines for Deuterated API Impurity Assessment
The development of specific guidelines for deuterated impurities is a critical future step. Such guidelines would need to be based on a scientific, risk-based approach, similar to the principles outlined in ICH Q9 for quality risk management. ich.org
Key components of future guidelines for deuterated impurity assessment should include:
Clear Definitions: Establishing precise terminology to differentiate between isotopologues (molecules with a different number of deuteriums) and isotopomers (molecules with deuteriums at different positions).
Analytical Methodologies: Recommending the use of advanced and appropriate analytical techniques capable of accurately quantifying the distribution of different isotopic species. nih.gov
Specification Setting: Providing a scientific rationale for setting acceptance criteria (specifications) for isotopic impurities. This would likely deviate from the standard ICH Q3A/B thresholds and instead focus on ensuring a consistent and controlled level of isotopic enrichment.
Toxicological Evaluation: Defining when, if ever, separate toxicological qualification is needed for isotopic impurities. Given their similarity to the API, this would likely be rare but needs a clear framework.
Expansion of Deuterated Impurity Synthesis Libraries for Research Needs
A comprehensive library of well-characterized deuterated impurities is essential for advancing research and ensuring product quality. symeres.com For a compound like (±)-Atovaquone Impurity C-d5, this means synthesizing not only the target molecule but also other potential isotopologues and isotopomers that could arise during its production.
These synthesis libraries serve several critical functions:
Reference Standards: They are indispensable as reference materials for the development, validation, and routine use of analytical methods to monitor impurities. symeres.com
Understanding Impurity Formation: By studying the conditions under which different isotopic impurities are formed, chemists can optimize synthetic routes to maximize the purity of the deuterated API. nih.gov
Toxicological and Pharmacological Studies: Purified isotopic impurities can be used in biological studies to confirm that their activity and safety profiles are comparable to the parent API.
The synthesis of these compounds presents significant challenges, requiring methods that provide high levels of deuterium incorporation at specific sites with minimal isotopic scrambling. nih.govresearchgate.net This necessitates the development of novel synthetic strategies and deuterium-enriched building blocks to create a diverse and pure library of compounds for research. nih.govdoi.org
Investigating the Utility of Deuterated Impurities in Emerging Pharmaceutical Research Areas
While typically viewed as undesirable by-products, well-characterized deuterated impurities have the potential to be valuable tools in their own right. Instead of simply being controlled, their unique properties can be leveraged in various areas of pharmaceutical research.
The potential applications for compounds like (±)-Atovaquone Impurity C-d5 include:
Advanced Internal Standards: Deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis by LC-MS, as they can effectively correct for matrix effects and variations during sample processing. nih.govkcasbio.comclearsynth.com A specific, purified deuterated impurity could serve as a highly reliable internal standard for quantifying the API and its other metabolites in complex biological matrices.
Metabolic Pathway Probes: The fate of a drug in the body can be complex. A specific deuterated impurity, if it is also a potential metabolite, can be used as a tracer to elucidate specific metabolic or degradation pathways of the parent drug. researchgate.net This can provide deeper insights into the drug's disposition and help identify potential drug-drug interactions. clearsynthdiscovery.com
Biomarkers in Pharmacokinetic Studies: Deuterated compounds can be used as biomarkers to probe pharmacokinetic profiles. nih.gov By administering a microdose of a specific deuterated impurity alongside the main drug, researchers could potentially track distinct biological processes or assess metabolic switching under different physiological conditions.
By repurposing these molecules, the field can turn an analytical challenge into a research opportunity, unlocking new data on drug safety, metabolism, and efficacy.
Q & A
Q. Q1. What validated analytical methods are recommended for identifying and quantifying (±)-Atovaquone Impurity C-d5 in drug formulations?
Methodological Answer : A UHPLC-APCI-MS method (ultra-high-performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry) is widely used for impurity profiling. Key steps include:
- Column selection : Use a C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) to resolve deuterated impurities from non-deuterated analogs .
- Mobile phase optimization : Gradient elution with ammonium formate buffer (pH 4.0) and acetonitrile ensures baseline separation .
- Validation parameters : Follow ICH Q2(R1) guidelines for specificity, linearity (R² > 0.995), accuracy (98–102%), and precision (RSD < 2%) .
Q. Q2. How can researchers ensure the stability of (±)-Atovaquone Impurity C-d5 during storage and analysis?
Methodological Answer :
- Forced degradation studies : Expose the impurity to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UHPLC-MS .
- Storage conditions : Store at –20°C in amber vials under inert gas (e.g., argon) to minimize deuterium exchange and oxidation .
Advanced Research Questions
Q. Q3. How can Quality by Design (QbD) principles be applied to optimize the synthesis and purification of (±)-Atovaquone Impurity C-d5?
Methodological Answer :
- Critical process parameters (CPPs) : Identify factors like reaction temperature, solvent polarity, and catalyst concentration using a Box-Behnken design .
- Design space development : Use multivariate analysis (e.g., partial least squares regression) to model impurity yield as a function of CPPs .
- Risk assessment : Prioritize parameters via Failure Mode Effects Analysis (FMEA) to mitigate batch-to-batch variability .
Q. Q4. What experimental strategies resolve discrepancies in impurity profiles observed between deuterated and non-deuterated analogs of Atovaquone?
Methodological Answer :
- Isotopic effect analysis : Compare retention times and ionization efficiencies using UHPLC-MS/MS to assess deuterium-induced chromatographic shifts .
- NMR spectroscopy : Perform ¹H/²H-NMR to confirm deuterium incorporation and rule out isotopic scrambling .
- Kinetic isotope studies : Evaluate metabolic stability differences using liver microsomes to explain biological discrepancies .
Q. Q5. How can in silico toxicity prediction tools improve risk assessment of (±)-Atovaquone Impurity C-d5?
Methodological Answer :
- Software selection : Use TOPKAT (toxicity prediction via computational modeling) for genotoxicity alerts and DEREK (expert-alert system) for structural alerts .
- Data interpretation : Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) to address false positives .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address contradictory results in impurity quantification across laboratories?
Methodological Answer :
Q. Q7. What statistical approaches validate the reproducibility of impurity synthesis protocols?
Methodological Answer :
- Factorial design : Apply a 2³ factorial arrangement to test factors like reaction time, temperature, and solvent ratio .
- ANOVA analysis : Use p-values (<0.05) and confidence intervals (95%) to confirm parameter significance .
Structural and Functional Characterization
Q. Q8. What advanced techniques confirm the structural integrity of (±)-Atovaquone Impurity C-d5?
Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Achieve mass accuracy < 2 ppm to distinguish isotopic clusters .
- 2D-NMR experiments : Use HSQC and HMBC to map deuterium positions and verify stereochemistry .
Regulatory and Ethical Compliance
Q. Q9. How to align impurity characterization with FDA/ICH guidelines for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
